molecular formula C7H8INO2S B2602575 Ethyl 2-iodo-4-methylthiazole-5-carboxylate CAS No. 53137-15-8

Ethyl 2-iodo-4-methylthiazole-5-carboxylate

Cat. No.: B2602575
CAS No.: 53137-15-8
M. Wt: 297.11
InChI Key: MHPWCCSWHUVUGI-UHFFFAOYSA-N
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Description

Ethyl 2-iodo-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C7H8INO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-iodo-4-methylthiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the iodination of ethyl 2-amino-4-methylthiazole-5-carboxylate. The reaction typically involves the use of sodium iodide (NaI) and copper sulfate (CuSO4) in an acidic medium, such as sulfuric acid (H2SO4), at low temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-iodo-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

Ethyl 2-iodo-4-methylthiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-iodo-4-methylthiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the iodine atom, which imparts specific reactivity and electronic characteristics. The iodine atom’s larger size and lower electronegativity compared to other halogens can influence the compound’s behavior in chemical reactions and its interactions with biological targets .

Biological Activity

Ethyl 2-iodo-4-methylthiazole-5-carboxylate is a compound that belongs to the thiazole family, notable for its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈INO₃ and a molecular weight of approximately 297.11 g/mol. The compound features a thiazole ring, which contains both sulfur and nitrogen, contributing to its unique reactivity and biological properties. The presence of an ethyl ester group, an iodine atom at the 2-position, and a methyl group at the 4-position enhances its potential for biological interaction .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring can modulate the activity of enzymes and receptors by binding to their active sites. Notably, studies suggest that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition could lead to altered pharmacokinetics for co-administered drugs.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound may possess similar properties due to its structural characteristics. In comparative studies, thiazole derivatives have shown effectiveness against various bacterial strains. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) against Pseudomonas aeruginosa and Candida albicans .

Compound Target Organism MIC (µg/mL)
This compoundPseudomonas aeruginosaTBD
Ethyl 4-methylthiazole-5-carboxylateCandida albicansTBD
ChloramphenicolPseudomonas aeruginosa50

Antitumor Activity

The thiazole moiety is known for its potential antitumor activity. This compound has been evaluated in various studies for its cytotoxic effects on cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through mechanisms involving cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of thiazole derivatives. Modifications at specific positions on the thiazole ring can significantly influence their biological activity. For example, substituents at the 2-position (like iodine) may enhance enzyme inhibition compared to other halogens .

Case Studies

  • Antimicrobial Study : A study published in MDPI evaluated various thiazole derivatives against clinical isolates of bacteria and fungi. This compound was included in the screening, revealing promising antimicrobial activity comparable to established antibiotics .
  • Cytotoxicity Assessment : In vitro assays conducted on cancer cell lines indicated that this compound exhibited significant cytotoxicity, leading to apoptosis in treated cells. This suggests potential as an anticancer agent .

Properties

IUPAC Name

ethyl 2-iodo-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPWCCSWHUVUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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